The Discovery and Synthesis of TEAD-IN-12: A Novel Oral Inhibitor of the Hippo-YAP Pathway
The Discovery and Synthesis of TEAD-IN-12: A Novel Oral Inhibitor of the Hippo-YAP Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, is frequently dysregulated in various cancers. The transcriptional enhanced associate domain (TEAD) family of transcription factors are the ultimate effectors of this pathway, mediating the oncogenic functions of the transcriptional co-activators YAP and TAZ. The development of small molecule inhibitors targeting the YAP-TEAD interaction is a promising therapeutic strategy. This technical guide details the discovery and synthesis of TEAD-IN-12 (also known as 58B), a potent and orally active pan-TEAD inhibitor. We provide an overview of the underlying biological rationale, a summary of its pharmacological properties, detailed experimental methodologies for its characterization, and a step-by-step synthesis protocol.
Introduction: Targeting the Hippo-YAP-TEAD Axis in Cancer
The Hippo signaling pathway is a highly conserved kinase cascade that controls cell proliferation and apoptosis.[1][2] When the pathway is active, the core kinases MST1/2 and LATS1/2 phosphorylate and inactivate the transcriptional co-activators Yes-associated protein (YAP) and its paralog TAZ.[3][4] In many cancers, the Hippo pathway is inactivated, leading to the dephosphorylation and nuclear translocation of YAP/TAZ.[5] In the nucleus, YAP/TAZ bind to the TEAD family of transcription factors (TEAD1-4) to drive the expression of genes that promote cell growth, proliferation, and survival.[1][5]
The interaction between YAP/TAZ and TEAD is a critical node for oncogenic signaling, making it an attractive target for therapeutic intervention.[6] Direct inhibition of this protein-protein interaction (PPI) offers a promising strategy to suppress the transcriptional output of the Hippo pathway in cancer cells. Several approaches have been pursued to develop TEAD inhibitors, including molecules that bind to the central lipid pocket of TEAD, thereby allosterically inhibiting the YAP/TAZ interaction.[7] TEAD-IN-12 is a novel, orally bioavailable small molecule that potently inhibits the activity of TEAD transcription factors.[8][9]
Discovery of TEAD-IN-12 (58B)
The discovery of TEAD-IN-12 is detailed in the patent application WO2024067773A1. While specific details of the initial screening campaign are not publicly available, the discovery process for such inhibitors typically involves a multi-step approach.
High-Throughput Screening (HTS)
The process likely began with a high-throughput screen of a diverse chemical library to identify compounds that disrupt the YAP-TEAD interaction. A common assay for this is a biochemical proximity assay, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or AlphaScreen. These assays measure the proximity of tagged YAP and TEAD proteins, and a decrease in signal indicates disruption of their interaction.
Hit-to-Lead Optimization
Following the identification of initial "hits" from the HTS, a process of hit-to-lead optimization would be undertaken. This involves medicinal chemistry efforts to synthesize analogs of the hit compounds to improve their potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability, oral bioavailability). This iterative process of design, synthesis, and testing would have led to the identification of the pyrazolopyrimidine scaffold of TEAD-IN-12.
Pharmacological Profile of TEAD-IN-12
TEAD-IN-12 is characterized as a potent, orally active TEAD inhibitor.[8][9] The key pharmacological parameters are summarized in the table below.
| Parameter | Value | Reference |
| Compound Name | TEAD-IN-12 (58B) | [8][9] |
| Target | Pan-TEAD | [8][9] |
| IC50 | <100 nM | [8][9] |
| Oral Bioavailability | Orally active | [8][9] |
| Half-life (mouse) | 3.6 hours | [8][9] |
| Molecular Formula | C22H20F3N3O3 | [8][9] |
| Molecular Weight | 431.41 g/mol | [8][9] |
| CAS Number | 3034813-66-3 | [8][9] |
Experimental Protocols
This section provides detailed methodologies for the key experiments typically used in the discovery and characterization of TEAD inhibitors like TEAD-IN-12.
Biochemical Assay: TR-FRET for YAP-TEAD Interaction
This assay is used to quantify the inhibitory effect of compounds on the YAP-TEAD protein-protein interaction.
Materials:
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Recombinant human TEAD protein (e.g., TEAD4) fused to a donor fluorophore (e.g., Terbium cryptate).
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A peptide derived from the TEAD-binding domain of YAP fused to an acceptor fluorophore (e.g., d2).
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Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).
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384-well low-volume microplates.
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Test compounds (e.g., TEAD-IN-12) serially diluted in DMSO.
Procedure:
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Add 2 µL of serially diluted test compound to the wells of a 384-well plate.
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Add 4 µL of the TEAD-donor fusion protein solution to each well.
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Add 4 µL of the YAP-acceptor peptide solution to each well.
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Incubate the plate at room temperature for 1-2 hours, protected from light.
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Read the plate on a TR-FRET-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after excitation at a suitable wavelength (e.g., 340 nm).
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Calculate the TR-FRET ratio (Acceptor signal / Donor signal) and determine the IC50 values by fitting the data to a four-parameter logistic equation.
Cell-Based Assay: TEAD-Responsive Luciferase Reporter Assay
This assay measures the ability of a compound to inhibit TEAD-dependent transcription in a cellular context.
Materials:
-
A cancer cell line with a dysregulated Hippo pathway (e.g., NCI-H226, a mesothelioma cell line with an NF2 mutation).
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A luciferase reporter plasmid containing multiple TEAD binding sites upstream of a minimal promoter driving firefly luciferase expression (e.g., 8xGTIIC-luciferase).
-
A control plasmid expressing Renilla luciferase for normalization.
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Transfection reagent.
-
Cell culture medium and supplements.
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Dual-luciferase reporter assay system.
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Test compounds.
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the TEAD-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
After 24 hours, treat the cells with serial dilutions of the test compound.
-
Incubate for another 24-48 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition relative to DMSO-treated control cells and determine the IC50 values.
Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm direct binding of a compound to its target protein in cells.
Materials:
-
Cancer cell line of interest.
-
Test compound.
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).
-
Centrifuge.
-
PCR tubes and a thermal cycler.
-
SDS-PAGE and Western blotting reagents.
-
An antibody specific to the TEAD protein.
Procedure:
-
Treat cultured cells with the test compound or vehicle (DMSO) for a defined period.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS with protease inhibitors and lyse them.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Aliquot the supernatant into PCR tubes.
-
Heat the aliquots to a range of temperatures in a thermal cycler for a few minutes.
-
Cool the samples and centrifuge to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble TEAD protein in each sample by SDS-PAGE and Western blotting using a TEAD-specific antibody.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
In Vivo Efficacy Study in a Xenograft Model
This type of study evaluates the anti-tumor activity of the compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
A cancer cell line that forms tumors in mice (e.g., NCI-H226).
-
Test compound formulated for oral administration.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Inject the cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., TEAD-IN-12) or vehicle orally to the respective groups at a predetermined dose and schedule.
-
Measure the tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as a measure of general toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for the treated groups compared to the vehicle control group.
Synthesis of TEAD-IN-12
The chemical synthesis of TEAD-IN-12, which has a pyrazolopyrimidine core, can be accomplished through a multi-step synthetic route. While the exact route from the patent is not detailed here, a plausible synthetic pathway for a similar pyrazolopyrimidine scaffold is outlined below. The synthesis of pyrazolopyrimidines often involves the condensation of a substituted pyrazole with a β-ketoester or a similar three-carbon electrophile.
General Synthetic Scheme for a Pyrazolopyrimidine Core:
Caption: General synthetic route to pyrazolopyrimidine core structures.
Detailed Synthesis Steps (Hypothetical Route):
-
Step 1: Synthesis of the Aminopyrazole Intermediate. A substituted hydrazine is reacted with a suitable diketone or β-ketoester in a solvent such as ethanol, often with catalytic acid, to form the corresponding aminopyrazole derivative.
-
Step 2: Formation of the Pyrazolopyrimidine Core. The aminopyrazole is then reacted with a 1,3-dielectrophilic species, such as a β-ketoester or malondialdehyde equivalent, under cyclization conditions. This reaction is typically carried out at elevated temperatures in a solvent like acetic acid or a high-boiling alcohol.
-
Step 3: Functional Group Interconversion and Final Assembly. The pyrazolopyrimidine core is then further functionalized. This may involve reactions such as nucleophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), and amide bond formations to install the necessary substituents to arrive at the final TEAD-IN-12 structure.
Signaling Pathways and Experimental Workflows
The Hippo Signaling Pathway
Caption: The Hippo signaling pathway and the mechanism of action of TEAD-IN-12.
TEAD Inhibitor Discovery Workflow
Caption: A typical drug discovery workflow for identifying TEAD inhibitors.
Conclusion
TEAD-IN-12 represents a significant advancement in the development of targeted therapies for cancers with a dysregulated Hippo pathway. Its oral bioavailability and potent inhibition of the YAP-TEAD interaction make it a valuable tool for further preclinical and potentially clinical investigation. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for the discovery and characterization of novel TEAD inhibitors. Further research into the precise mechanism of action and the full therapeutic potential of TEAD-IN-12 is warranted.
References
- 1. Activation mechanisms of the Hippo kinase signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Hippo Signaling Pathway in Development and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. researchgate.net [researchgate.net]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. mdpi.com [mdpi.com]
- 7. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
